molecular formula C14H9NO2S B6390660 5-[Benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261922-67-1

5-[Benzo(b)thiophen-2-yl]picolinic acid

Cat. No.: B6390660
CAS No.: 1261922-67-1
M. Wt: 255.29 g/mol
InChI Key: MJMFRKSXXAVLGY-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]picolinic acid is a chemical compound that features a benzo[b]thiophene moiety attached to a picolinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(b)thiophen-2-yl]picolinic acid typically involves the formation of the benzo[b]thiophene ring followed by its attachment to the picolinic acid moiety. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzo[b]thiophene ring, which is then coupled with picolinic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(b)thiophen-2-yl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[Benzo(b)thiophen-2-yl]picolinic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety and have similar chemical properties.

    Picolinic acid derivatives: Compounds with the picolinic acid framework exhibit similar coordination chemistry and biological activity.

Uniqueness

5-[Benzo(b)thiophen-2-yl]picolinic acid is unique due to the combination of the benzo[b]thiophene and picolinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)11-6-5-10(8-15-11)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMFRKSXXAVLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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